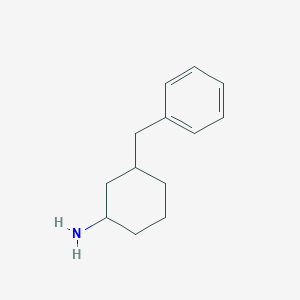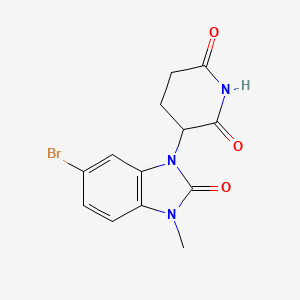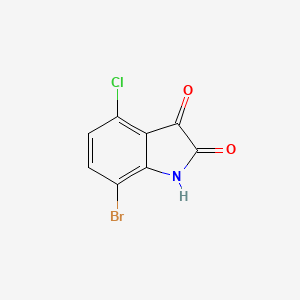
7-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione typically involves the bromination and chlorination of indole derivatives. One common method includes the treatment of 7-bromoisatin with excess phenylmagnesium bromide (PhMgBr) to afford tertiary alcohol in high yield . Another approach involves the use of isatin oxime triflates, which undergo facile fragmentation promoted by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), forming anthranilonitriles after hydrolytic work-up .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the carbonyl groups.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more complex indole derivatives, while substitution reactions could introduce various functional groups into the indole ring.
Scientific Research Applications
7-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, altering their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-bromo-1H-indole-2,3-dione: Another brominated indole derivative with similar chemical properties.
4-chloro-1H-indole-2,3-dione: A chlorinated indole derivative with comparable reactivity.
7-bromo-4-chloro-1H-indazol-3-amine: A related compound used in the synthesis of pharmaceuticals.
Uniqueness
7-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and potential applications. This dual halogenation can provide distinct chemical properties compared to other indole derivatives.
Properties
Molecular Formula |
C8H3BrClNO2 |
|---|---|
Molecular Weight |
260.47 g/mol |
IUPAC Name |
7-bromo-4-chloro-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H3BrClNO2/c9-3-1-2-4(10)5-6(3)11-8(13)7(5)12/h1-2H,(H,11,12,13) |
InChI Key |
YODYOUSVXUYFTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=O)C(=O)N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane](/img/structure/B13496572.png)
![6-(Fluoromethyl)spiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13496573.png)
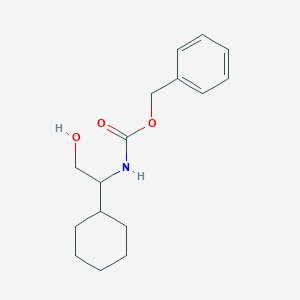
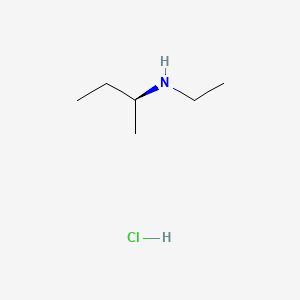
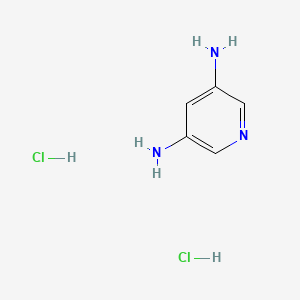
![3-[(Tert-butoxy)carbonyl]-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13496586.png)
![N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13496602.png)
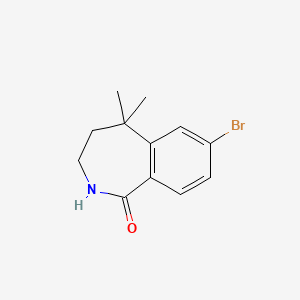
![tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B13496617.png)
![{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13496629.png)

![6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride, Mixture of diastereomers](/img/structure/B13496643.png)
